N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The core structure includes a 1,3-dimethyl-1H-pyrazol-5-amine moiety linked via a methylene group to a 1-isopropyl-1H-pyrazol-4-yl substituent. This compound is synthesized through multi-component reactions, often employing sonication-assisted protocols with catalysts like thiamine hydrochloride (Vit B1) or PEG-400 . The starting material, 1,3-dimethyl-1H-pyrazol-5-amine (CAS RN 3524-32-1, molecular formula C₅H₉N₃), is commercially available and widely used in heterocyclic chemistry .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(7-14-17)6-13-12-5-10(3)15-16(12)4;/h5,7-9,13H,6H2,1-4H3;1H |
InChI Key |
IJOSCKCWDJWHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CN(N=C2)C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Based on the search results, a comprehensive profile of "N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine" is not available. However, some information on related compounds and pyrazole derivatives can be gathered.
Note: It is important to note that the search results do not provide direct information on the applications of the specific compound "this compound". The information below pertains to related compounds and the broader class of pyrazole derivatives.
Chemical Information
- N-[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine: This compound has the molecular formula and a molecular weight of 297.83 .
- N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide: This compound has the molecular formula and a molecular weight of 400.5 g/mol .
- N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide: This compound has the molecular formula C24H36N4O3 and a molecular weight of 428.6 g/mol .
Pyrazole Biomolecules as Cancer Therapeutics
Pyrazole biomolecules have been investigated as anti-inflammatory and anticancer agents . Some specific examples include:
- Compound 2 showed potential against MCF7, SF-268, and NCI-H460 cell lines .
- N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline (3 ) exhibited cytotoxic potential against Hep-2 and P815 cancer cell lines .
- Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, such as compound 4 , were effective against A549 growth .
- 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide, such as compound 5 , displayed antitumor activity .
- Compounds 6 and 7 can induce A549 cell line autophagy without causing apoptosis .
- Compound 60 reflected potential cytotoxicity with an IC50 of 0.07 μM, in comparison to erlotinib .
- Compound 92 exhibited the maximum inhibition of lung cancer cell lines .
- Compound 97 exhibited the best potential inhibition at 10 µM concentration with average GI50 values of 1.30 μM .
- Compound 98 appeared as the best potential derivative with significant selectivity and cellular effects .
Synthesis of Pyrazoles
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives, focusing on substituent effects, synthetic yields, and biological relevance.
Key Findings:
Substituent Impact on Bioactivity :
- The isopropyl group in the target compound may improve membrane permeability compared to smaller substituents (e.g., methyl or fluorophenyl groups) in analogues like PA21A092 .
- Benzimidazole-containing derivatives (e.g., PA21A092) exhibit high antimalarial potency (99.5% purity, IC₅₀ < 50 nM) due to their dual-targeting mechanism .
Synthetic Efficiency :
- Sonication with Vit B1 or PEG-400 reduces reaction times to 30–90 minutes, achieving yields >70% for related pyrazole derivatives .
- Silica gel chromatography (ethyl acetate/hexane) is critical for isolating high-purity compounds like PA21A092 .
Spectroscopic Characterization :
Biological Activity
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₅ |
| Molecular Weight | 305.76 g/mol |
| CAS Number | 1855936-85-4 |
Research indicates that compounds with similar pyrazole structures often interact with various biological targets. For instance, pyrazole derivatives have been shown to inhibit specific enzymes and pathways involved in disease processes. The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have demonstrated inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism, which can lead to reduced uric acid levels and potential therapeutic effects in gout and hyperuricemia .
- Antimalarial Activity : Pyrazoleamide compounds have been reported to exhibit potent antimalarial activity by disrupting Na⁺ homeostasis in Plasmodium falciparum, indicating a potential application for treating malaria .
- Antifungal Activity : Certain pyrazole derivatives have shown efficacy against phytopathogenic fungi, suggesting that this compound may also possess antifungal properties .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
Antimalarial Studies
In a study involving pyrazoleamide compounds, it was found that specific derivatives had effective doses for 90% parasitemia reduction (ED90) as low as 0.9 mg/kg in murine models infected with P. falciparum. This suggests significant potential for development as antimalarial agents .
Enzyme Inhibition
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. Compounds demonstrated moderate inhibitory activity with IC50 values around 72.4 µM, indicating their potential use in managing conditions related to elevated uric acid levels .
Antifungal Activity
Research on novel pyrazole derivatives revealed that many exhibited moderate to excellent antifungal activities against various pathogenic fungi. For example, one compound outperformed traditional antifungal agents like boscalid in inhibiting fungal growth .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
